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Compound of Interest

Compound Name: Octaphenylcyclotetrasiloxane

Cat. No.: B1329330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

octaphenylcyclotetrasiloxane (C₄₈H₄₀O₄Si₄), a foundational organosilicon compound. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering a critical resource for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The empirical spectroscopic data for octaphenylcyclotetrasiloxane are summarized in the

tables below. These values are essential for the structural confirmation and purity assessment

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon

environments within the molecule.

Table 1: ¹H and ²⁹Si NMR Spectroscopic Data for Octaphenylcyclotetrasiloxane
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H ~7.47 Multiplet Phenyl Protons (ortho)

¹H ~7.32 Multiplet Phenyl Protons (meta)

¹H ~7.16 Multiplet Phenyl Protons (para)

²⁹Si -42.8 Singlet O-Si(Ph)₂-O

Note: ¹³C NMR data for octaphenylcyclotetrasiloxane is not readily available in publicly

accessible spectroscopic databases or literature at the time of this guide's compilation.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the characteristic vibrational modes of the functional groups present

in the molecule.

Table 2: Key Infrared (IR) Absorption Bands for Octaphenylcyclotetrasiloxane

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3070 Medium C-H stretch (aromatic)

~1430 Strong, Sharp
Si-Phenyl (in-plane ring

vibration)

~1120 Very Strong Si-O-Si stretch (asymmetric)

~740 - 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.

Table 3: Mass Spectrometry Data for Octaphenylcyclotetrasiloxane
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m/z Relative Intensity Assignment

792 14.9% [M]⁺ (Molecular Ion)

715 48.1% [M - C₆H₅]⁺

637 100%
[M - C₆H₅ - Si(C₆H₅)O]⁺ or

similar fragments

559 83.7% Fragment ion

638 70.2% Isotope peak or fragment ion

560 57.0% Isotope peak or fragment ion

Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are crucial for obtaining high-quality

spectroscopic data. The following sections outline the methodologies for the techniques cited

above.

Spectroscopic Analysis Workflow
The general workflow for the comprehensive spectroscopic characterization of a chemical

compound like octaphenylcyclotetrasiloxane is depicted below. This process ensures a

multi-faceted and robust structural elucidation.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh approximately 20-40 mg of

octaphenylcyclotetrasiloxane into a clean, dry NMR tube. Add approximately 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Pulse Width: Calibrated 90° pulse.

Instrument Parameters (²⁹Si NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

Technique: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect

(NOE).

Relaxation Delay: 30-60 seconds (due to the long T₁ of ²⁹Si).

Number of Scans: 1024 or higher, depending on concentration.

Pulse Width: Calibrated 45-90° pulse.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections. Reference the ¹H spectrum to the TMS signal at

0.00 ppm. Integrate the signals to determine relative proton counts.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of octaphenylcyclotetrasiloxane with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in transmittance or absorbance mode after

automatic background subtraction by the instrument software.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small quantity of the solid octaphenylcyclotetrasiloxane
sample into the mass spectrometer via a direct insertion probe.

Ionization (Electron Ionization - EI):

Ionization Energy: 70 eV.

Source Temperature: 210-240 °C.

The sample is volatilized by heating the probe, and the resulting gas-phase molecules are

bombarded by the electron beam, causing ionization and fragmentation.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

To cite this document: BenchChem. [Spectroscopic Analysis of
Octaphenylcyclotetrasiloxane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329330#spectroscopic-data-of-
octaphenylcyclotetrasiloxane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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